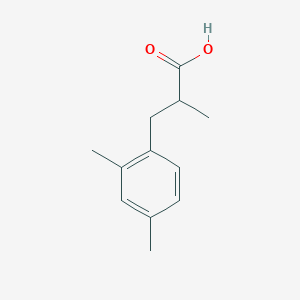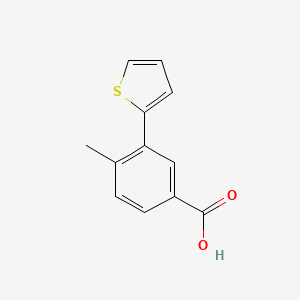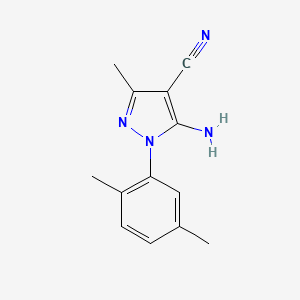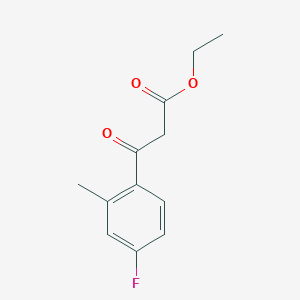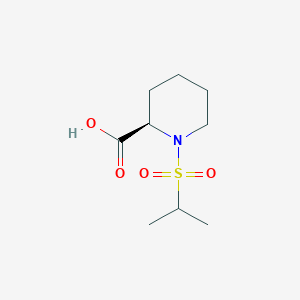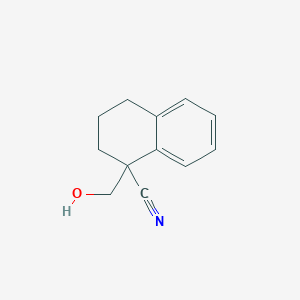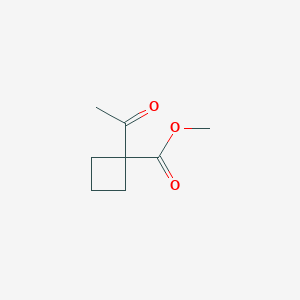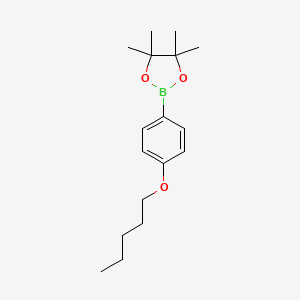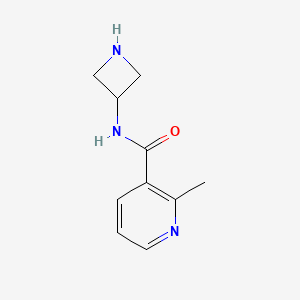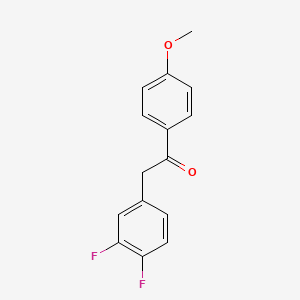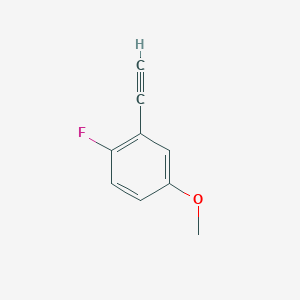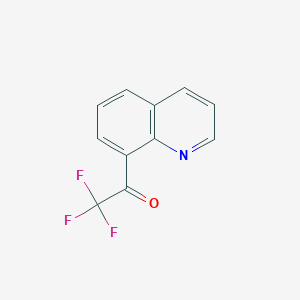![molecular formula C14H14BrNO B1405999 [5-(Benzyloxy)-2-bromophenyl]methanamine CAS No. 1537265-42-1](/img/structure/B1405999.png)
[5-(Benzyloxy)-2-bromophenyl]methanamine
Overview
Description
“[5-(Benzyloxy)-2-bromophenyl]methanamine” is a chemical compound . It is used in scientific research with applications ranging from drug development to materials science.
Molecular Structure Analysis
The molecular structure of “[5-(Benzyloxy)-2-bromophenyl]methanamine” consists of a benzene ring with a bromine atom and a methanamine group attached to it . The benzene ring also has a benzyloxy group attached to it .Scientific Research Applications
Synthesis of Isoindole Derivatives : This compound is involved in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, which are produced through a reaction with butyllithium. This process demonstrates the compound's utility in creating novel organic structures, potentially useful in pharmaceutical and material science research (Kobayashi et al., 2013).
Development of Serotonin Receptor Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are closely related to [5-(Benzyloxy)-2-bromophenyl]methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists. These derivatives demonstrate significant potential in the development of antidepressants, highlighting the importance of this compound in neuropsychopharmacology (Sniecikowska et al., 2019).
Antioxidant Properties in Derivatives : Derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, which can be synthesized from reactions involving [5-(Benzyloxy)-2-bromophenyl]methanamine, have shown effective antioxidant power. This indicates the potential of these compounds in developing treatments or supplements with antioxidant properties (Çetinkaya et al., 2012).
Catalytic Poison in Thiourea-Catalyzed Glycosylations : In the context of organic synthesis, an impurity formed during benzylation reactions in DMF using benzyl bromide and sodium hydride, which includes structures related to [5-(Benzyloxy)-2-bromophenyl]methanamine, has been identified as a catalyst poison in thiourea-catalyzed glycosylations. This finding is crucial for chemists in avoiding unwanted side reactions in complex synthetic pathways (Colgan et al., 2016).
Synthesis of Cytotoxic Agents : N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized via reactions involving benzylamine derivatives like [5-(Benzyloxy)-2-bromophenyl]methanamine, have shown promising cytotoxic activity against various cancer cell lines. This indicates its potential application in cancer research and drug development (Ramazani et al., 2014).
properties
IUPAC Name |
(2-bromo-5-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAYUFGPKXLHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Benzyloxy)-2-bromophenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



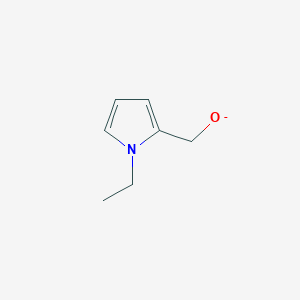
![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)
